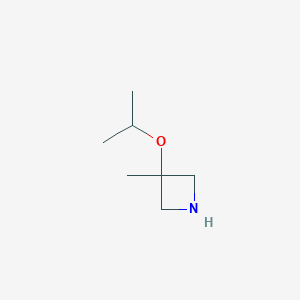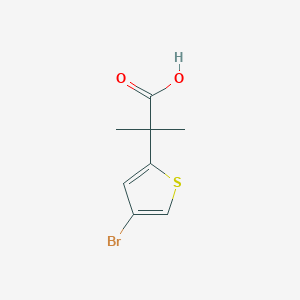
1-(3-Methylidenecyclobutyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylidenecyclobutyl)ethan-1-ol is an organic compound characterized by a cyclobutyl ring with a methylene group and an ethan-1-ol moiety. This compound is notable for its unique structure, which combines a strained cyclobutyl ring with a hydroxyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylidenecyclobutyl)ethan-1-ol can be synthesized through various methods. One common route involves the cyclization of a suitable precursor, such as 3-methylidenecyclobutanone, followed by reduction to introduce the hydroxyl group. The reaction typically requires a strong base like sodium hydride (NaH) for cyclization and a reducing agent such as lithium aluminum hydride (LiAlH4) for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems can also help in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylidenecyclobutyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 1-(3-Methylidenecyclobutyl)ethanone.
Reduction: 1-(3-Methylidenecyclobutyl)ethane.
Substitution: 1-(3-Methylidenecyclobutyl)ethyl chloride.
Scientific Research Applications
1-(3-Methylidenecyclobutyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Methylidenecyclobutyl)ethan-1-ol depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl ring’s strain can also induce unique reactivity, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
1-(3-Methylenecyclobutyl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(3-Methylcyclobutyl)ethan-1-ol: Similar structure but without the methylene group.
Uniqueness: 1-(3-Methylidenecyclobutyl)ethan-1-ol is unique due to the presence of both a strained cyclobutyl ring and a reactive hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it a versatile compound in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-(3-methylidenecyclobutyl)ethanol |
InChI |
InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h6-8H,1,3-4H2,2H3 |
InChI Key |
FADVECQNJUSRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(=C)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)








